molecular formula C21H23NO4 B12335491 Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)-

Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)-

Cat. No.: B12335491
M. Wt: 353.4 g/mol
InChI Key: PQPXDCMWMCHUBJ-LUESDDMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique fused ring structure, which includes a furan ring and an isoquinoline moiety

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-8aH-furo[3,2-g]isoquinoline-2,9-dione

InChI

InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,15H,4,6-7,9H2,1-3H3/b8-5+/t15?,21-/m1/s1

InChI Key

PQPXDCMWMCHUBJ-LUESDDMZSA-N

Isomeric SMILES

CCCCCC(=O)C1=C2C=C3C=C(N=CC3C(=O)[C@@]2(OC1=O)C)/C=C/C

Canonical SMILES

CCCCCC(=O)C1=C2C=C3C=C(N=CC3C(=O)C2(OC1=O)C)C=CC

Origin of Product

United States

Preparation Methods

The synthesis of Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- can be achieved through a multi-step synthetic route. One common method involves the use of a thermal electrocyclic reaction of a 1-aza 6π-electron system involving the benzene double bond . This reaction is followed by a series of functional group transformations to introduce the desired substituents. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the oxohexyl group allows for oxidation reactions, leading to the formation of carboxylic acids or ketones.

    Reduction: The propenyl group can undergo reduction to form saturated alkyl chains.

    Substitution: The isoquinoline moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar compounds to Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- include other isoquinoline derivatives such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.